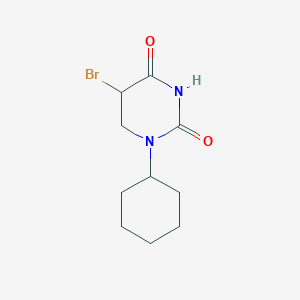
5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione is a heterocyclic compound that belongs to the class of diazinanes. Diazinanes are nitrogen-containing heterocycles with a saturated four-carbon, two-nitrogen ring structure . This compound is characterized by the presence of a bromine atom at the 5th position and a cyclohexyl group attached to the nitrogen atom at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione can be achieved through various synthetic routes. One common method involves the bromination of 1-cyclohexyl-1,3-diazinane-2,4-dione using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is essential for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted diazinanes depending on the nucleophile used.
Oxidation Reactions: Products include oxides and hydroxylated derivatives.
Reduction Reactions: Products include dehalogenated diazinanes and cyclohexyl derivatives.
Scientific Research Applications
5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the diazinane ring structure play crucial roles in its binding affinity and specificity . The compound may inhibit enzyme activity or modulate receptor function through covalent or non-covalent interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-1-cyclohexyl-1,3-diazinane-2,4-dione is unique due to the presence of both a bromine atom and a cyclohexyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the cyclohexyl group increases its hydrophobicity and potential for membrane permeability .
Properties
CAS No. |
883-41-0 |
|---|---|
Molecular Formula |
C10H15BrN2O2 |
Molecular Weight |
275.14 g/mol |
IUPAC Name |
5-bromo-1-cyclohexyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H15BrN2O2/c11-8-6-13(10(15)12-9(8)14)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,12,14,15) |
InChI Key |
GNDZUNCANDKNSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(C(=O)NC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




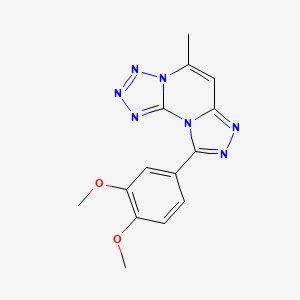
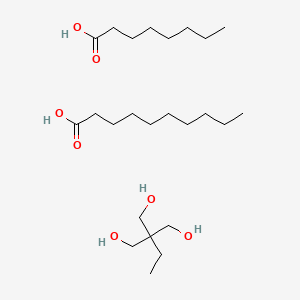
![10-[2-(4-Oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane](/img/structure/B12808545.png)

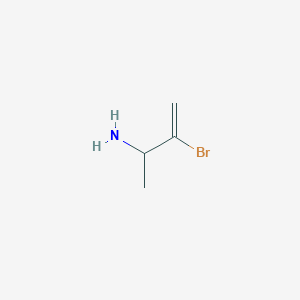
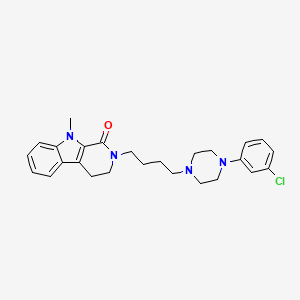

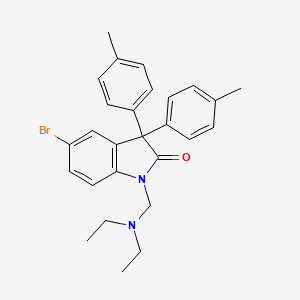
![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)hydroxylamine](/img/structure/B12808589.png)



